

PF-06795071 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06795071

Cat. No.: B12423201

[Get Quote](#)

An In-depth Technical Guide to **PF-06795071**: A Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PF-06795071**. It includes a summary of its physicochemical properties, details of its mechanism of action, and an overview of the signaling pathways it modulates. Furthermore, this guide outlines general experimental protocols for working with this compound and visualizes key concepts using DOT language diagrams.

Chemical Structure and Properties

PF-06795071 is chemically known as (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate.^[1] It is a complex molecule featuring a novel trifluoromethyl glycol leaving group, which contributes to its improved physicochemical properties compared to earlier MAGL inhibitors.

Chemical Structure:

While a downloadable 2D structure is not available, its structure can be drawn from its IUPAC name.

Physicochemical Properties:

A summary of the known quantitative data for **PF-06795071** is presented in the table below.

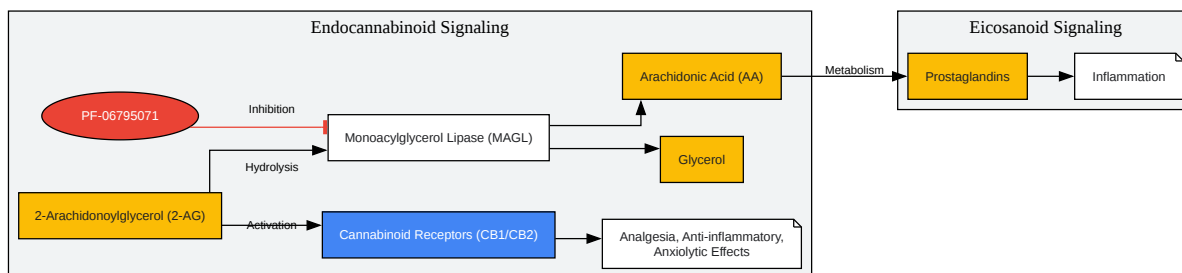
Property	Value	Reference
Molecular Formula	C18H17F4N3O3	[1]
Molecular Weight	399.346 g/mol	[1]
CAS Number	2075629-81-9	
Appearance	White to off-white solid	
Purity	>98%	
IC50 (MAGL)	3 nM	
IC50 (FAAH)	>3000 nM (>1,000-fold selectivity)	
Solubility in DMSO	50 mg/mL (125.21 mM)	

Mechanism of Action and Signaling Pathways

PF-06795071 acts as an irreversible, covalent inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, **PF-06795071** leads to an accumulation of 2-AG and a reduction in the levels of AA.

This modulation of the endocannabinoid and eicosanoid signaling pathways has significant physiological effects. Increased 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are involved in regulating pain, inflammation, and mood. Reduced arachidonic acid levels decrease the substrate available for the synthesis of pro-inflammatory prostaglandins.

Signaling Pathway Diagram:



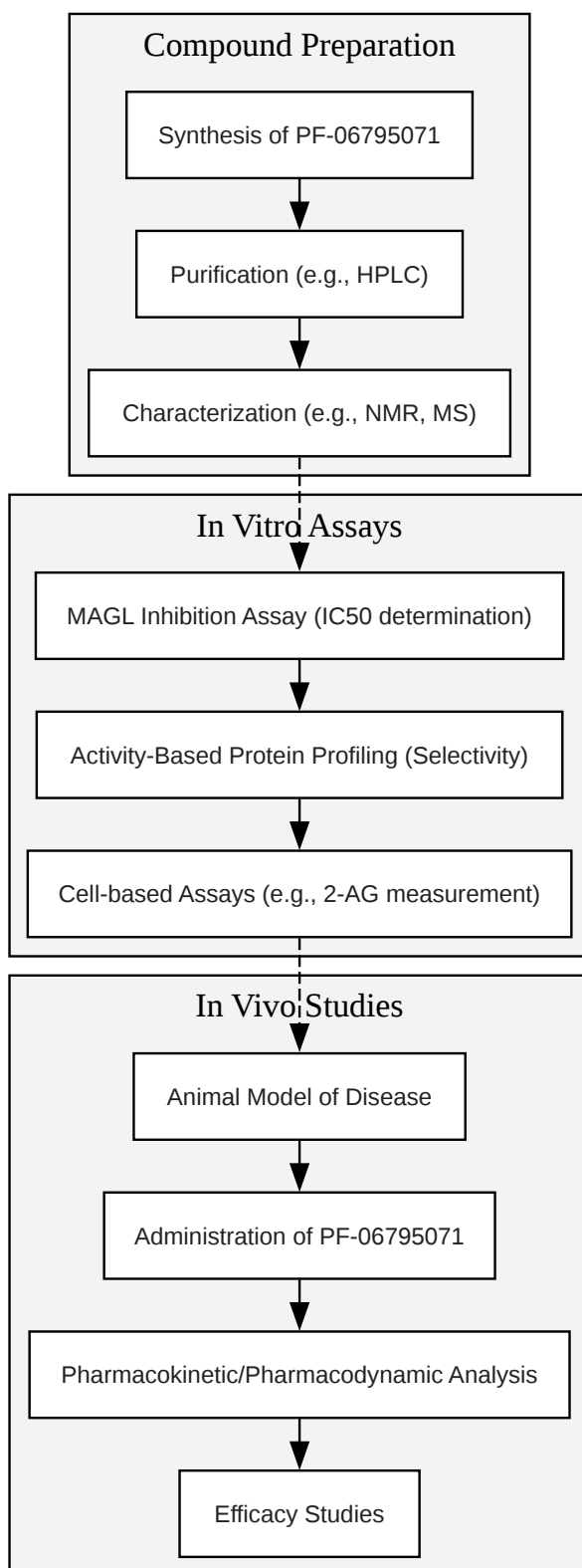
[Click to download full resolution via product page](#)

Caption: The inhibitory action of **PF-06795071** on MAGL and its downstream effects.

Experimental Protocols

Detailed experimental protocols for **PF-06795071** are often proprietary. However, based on the literature, a general workflow for evaluating its activity can be outlined.

General Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and evaluation of **PF-06795071**.

A. Synthesis of **PF-06795071**

The synthesis of **PF-06795071** involves a multi-step process. A key intermediate, a pyrazole derivative, is first synthesized. This is followed by a series of reactions to introduce the 3-azabicyclo[3.1.0]hexane scaffold and the trifluoromethyl glycol leaving group. The detailed, step-by-step synthesis protocol is outlined in the medicinal chemistry literature.

B. In Vitro MAGL Inhibition Assay

The potency of **PF-06795071** against MAGL can be determined using a fluorometric assay.

- Reagents: Recombinant human MAGL, a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), assay buffer (e.g., Tris-HCl with BSA), and **PF-06795071** in DMSO.
- Procedure:
 - Prepare serial dilutions of **PF-06795071**.
 - In a microplate, add the assay buffer, MAGL enzyme, and the inhibitor at various concentrations.
 - Incubate for a defined period to allow for inhibitor binding.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Monitor the increase in fluorescence over time using a plate reader.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

C. Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of **PF-06795071** against other serine hydrolases in a complex proteome.

- Materials: Cell or tissue lysates, a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine), and **PF-06795071**.

- Procedure:
 - Pre-incubate the proteome with varying concentrations of **PF-06795071**.
 - Add the activity-based probe to label the active serine hydrolases.
 - Separate the proteins by SDS-PAGE.
 - Visualize the labeled proteins using a fluorescence scanner.
- Analysis: A decrease in the fluorescence signal for a specific protein band in the presence of **PF-06795071** indicates inhibition. The selectivity is determined by comparing the inhibition of MAGL to that of other serine hydrolases.

Summary and Future Directions

PF-06795071 is a highly potent and selective MAGL inhibitor with a favorable physicochemical profile. Its ability to modulate the endocannabinoid and eicosanoid signaling pathways makes it a valuable tool for research in areas such as pain, inflammation, and neurodegenerative diseases. Future research will likely focus on its clinical development and the exploration of its full therapeutic potential. The detailed experimental protocols and a deeper understanding of its long-term effects in various disease models will be crucial for its translation from a research tool to a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-06795071|PF06795071 [dcchemicals.com]
- To cite this document: BenchChem. [PF-06795071 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12423201#pf-06795071-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com